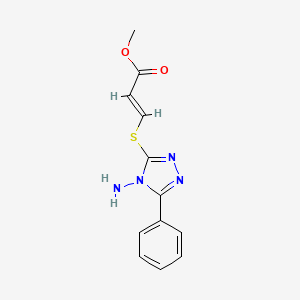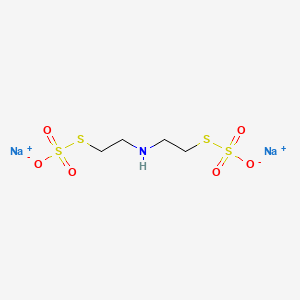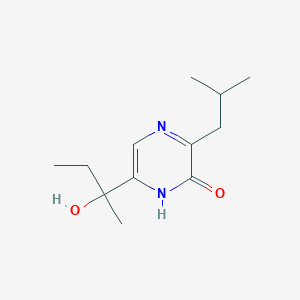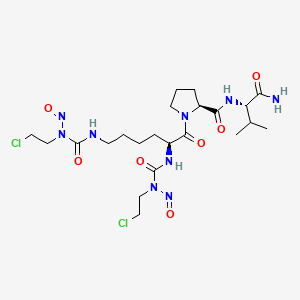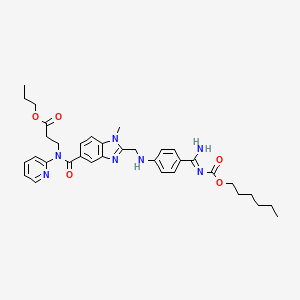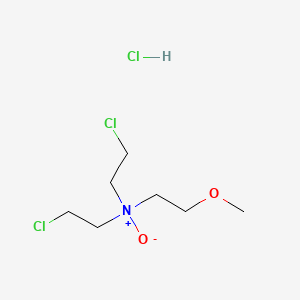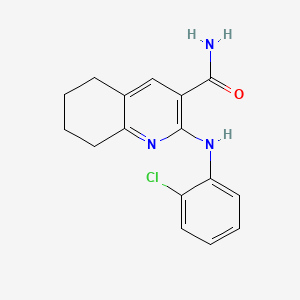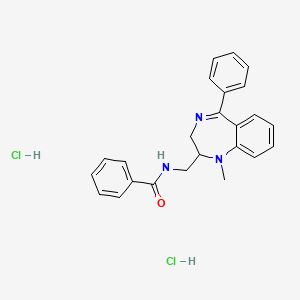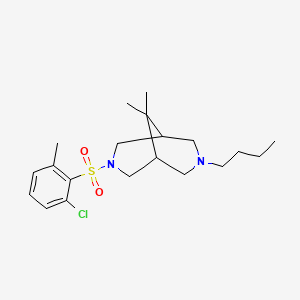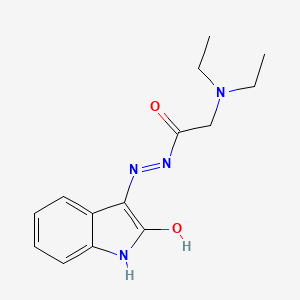
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring, azo linkage, and dichloronitrophenyl group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride typically involves multiple steps, including the formation of the azo compound and subsequent reactions to introduce the pyridinium ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as:
- Diazotization of 2,6-dichloro-4-nitroaniline.
- Coupling with an appropriate phenyl compound.
- Quaternization to introduce the pyridinium ring.
- Purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinium ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction of the azo linkage typically yields corresponding amines, while oxidation may produce different pyridinium derivatives.
Scientific Research Applications
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the azo linkage and pyridinium ring, which can interact with biological molecules to exert various effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride
- Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, thiocyanate
Uniqueness
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride is unique due to its specific structural features, such as the dichloronitrophenyl group and the azo linkage
Properties
CAS No. |
74499-65-3 |
|---|---|
Molecular Formula |
C22H22Cl2N5O2.Cl C22H22Cl3N5O2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-[2-(3-methylpyridin-1-ium-1-yl)ethyl]aniline;chloride |
InChI |
InChI=1S/C22H22Cl2N5O2.ClH/c1-3-28(12-11-27-10-4-5-16(2)15-27)18-8-6-17(7-9-18)25-26-22-20(23)13-19(29(30)31)14-21(22)24;/h4-10,13-15H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BKTPUMVROPHTSM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC(=C1)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


